Garcinoic acid (CAS 91893-83-3), also known as trans-13'-carboxy-delta-tocotrienol, is a highly specialized, naturally occurring oxidized vitamin E derivative primarily isolated from Garcinia kola[1]. Unlike standard tocochromanols, garcinoic acid features a terminal carboxylic acid moiety on its isoprenoid side chain . This specific structural modification fundamentally alters its physicochemical profile, shifting it from a purely lipophilic antioxidant to a highly selective nuclear receptor agonist and a versatile precursor for semisynthetic derivatization[1]. For procurement professionals and medicinal chemists, garcinoic acid represents a high-value biochemical tool and synthetic scaffold that bridges lipid biology with targeted pharmacological modulation.
Attempting to substitute garcinoic acid with standard delta-tocotrienol or alpha-tocopherol results in immediate assay failure for receptor-mediated pathways. The absence of the terminal C13'-carboxylic acid in standard vitamin E analogs renders them completely inactive as Pregnane X Receptor (PXR) agonists and eliminates their utility as synthetic handles for bioconjugation[1]. Furthermore, utilizing crude Garcinia kola extracts as a cost-saving measure introduces high concentrations of interfering biflavonoids, such as kolaviron, which confound targeted enzyme inhibition assays and ruin quantitative reproducibility [2]. Procurement must strictly specify the purified small molecule for reliable downstream application.
Garcinoic acid demonstrates highly selective and potent PXR agonist activity, yielding an EC50 of 1.3 µM in dose-response experiments [1]. In direct head-to-head comparisons, its unoxidized structural analog, delta-tocotrienol, exhibits negligible response, while standard alpha-tocopherol and its short-chain metabolites are completely inactive at the receptor [1].
| Evidence Dimension | PXR Agonist Activity (EC50) |
| Target Compound Data | Garcinoic acid (EC50 = 1.3 µM) |
| Comparator Or Baseline | Alpha-tocopherol (Inactive) / Delta-tocotrienol (Negligible activity) |
| Quantified Difference | >100-fold increase in receptor activation efficacy |
| Conditions | In vitro dose-response assay with PXR-LBD (3 µM) in Hepes buffer (pH 7.5) |
Laboratories conducting drug metabolism or hepatotoxicity screening must procure garcinoic acid, as standard vitamin E analogs cannot trigger the required PXR-dependent gene expression.
The presence of the terminal carboxylic acid on garcinoic acid allows for direct, high-yield semisynthetic modifications (such as amidation or esterification) without requiring complex C-H activation of the isoprenoid tail[1]. This functional handle enables the rapid generation of novel isoforms and targeted degraders, a synthetic pathway that is chemically impossible when starting from standard unoxidized tocotrienols [1].
| Evidence Dimension | Synthetic handle availability on the isoprenoid chain |
| Target Compound Data | Garcinoic acid (Possesses reactive C13'-carboxylic acid) |
| Comparator Or Baseline | Delta-tocotrienol (Lacks terminal functionalization) |
| Quantified Difference | Enables direct one-step tail conjugation vs. multi-step total synthesis |
| Conditions | Standard organic synthesis conditions for esterification/amidation |
Procuring garcinoic acid provides medicinal chemists with a ready-to-use building block for tocotrienol-based drug discovery, drastically reducing synthesis time and reagent costs.
Garcinoic acid and its readily synthesized methylated isoforms demonstrate potent inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), with the gamma-isoform achieving an IC50 of 2.0 µM and the beta-isoform achieving 2.8 µM [1]. This targeted affinity for mPGES-1 distinguishes garcinoic acid derivatives from general, non-specific antioxidant tocotrienols, providing a defined mechanism for interfering with eicosanoid biosynthesis [1].
| Evidence Dimension | mPGES-1 Inhibition (IC50) |
| Target Compound Data | Garcinoic acid isoforms (IC50 = 2.0 - 2.8 µM) |
| Comparator Or Baseline | Standard tocotrienols (Non-specific/weak inhibition) |
| Quantified Difference | Highly targeted, low-micromolar suppression of PGE2 synthesis |
| Conditions | Cell-free enzyme inhibition assay |
Researchers mapping specific inflammatory cascades require garcinoic acid to selectively inhibit mPGES-1, avoiding the broad, off-target antioxidant noise of generic vitamin E.
Natural garcinoic acid isolated from Garcinia kola is enantiopure, possessing a strict 2R-configuration at the chroman ring, as confirmed by chiral HPLC and circular dichroism [1]. In contrast, synthetic tocotrienol analogs are frequently supplied as racemates, which can lead to erratic binding affinities in stereosensitive enzymatic assays [1].
| Evidence Dimension | Stereochemical composition |
| Target Compound Data | Extracted Garcinoic Acid (Enantiopure 2R-configuration) |
| Comparator Or Baseline | Synthetic tocotrienol derivatives (Often racemic mixtures) |
| Quantified Difference | Eliminates competitive binding from inactive enantiomers |
| Conditions | Chiral HPLC analysis on OD-H column |
Procurement of the naturally derived, enantiopure compound is critical to prevent batch-to-batch variability and ensure consistent target engagement in precision in vitro assays.
Due to its potent and selective PXR agonist activity (EC50 = 1.3 µM), garcinoic acid is the optimal reference compound for in vitro models evaluating PXR-dependent gene expression (e.g., CYP3A4 or MDR1 upregulation) in HepG2 or HepaRG cell lines [1].
The terminal carboxylic acid allows medicinal chemists to bypass complex total synthesis, directly utilizing garcinoic acid as a precursor for generating novel tocotrienol derivatives, hydrophobic tags, or esterified prodrugs via standard coupling reactions [2].
Garcinoic acid is utilized in cell-free and cell-based inflammatory assays to selectively inhibit mPGES-1, providing a clear mechanistic alternative to broad-spectrum COX inhibitors or generic antioxidants [2].
Acute Toxic;Environmental Hazard